molecular formula C15H14F4N4O B6449002 5-fluoro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine CAS No. 2549064-19-7

5-fluoro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B6449002
CAS No.: 2549064-19-7
M. Wt: 342.29 g/mol
InChI Key: CNXUSZJTFIZIQF-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a fluorine atom at the 5-position and a pyrrolidine moiety at the 2-position. The pyrrolidine ring is further functionalized with an oxymethyl linker connected to a 6-(trifluoromethyl)pyridin-2-yl group. This structure combines fluorinated aromatic systems with a flexible pyrrolidine scaffold, which may enhance binding to biological targets (e.g., enzymes or receptors) while influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

5-fluoro-2-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4O/c16-11-6-20-14(21-7-11)23-5-4-10(8-23)9-24-13-3-1-2-12(22-13)15(17,18)19/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXUSZJTFIZIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Linkers

A closely related analog, 5-fluoro-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (CAS 2379977-09-8, C₁₆H₁₆F₄N₄O), replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Key differences include:

  • Electronic Effects : The additional methylene group in piperidine could modulate electron density at the nitrogen atom, affecting interactions with acidic residues in binding pockets.
Property Target Compound (Pyrrolidine) Piperidine Analog (CAS 2379977-09-8)
Molecular Formula C₁₅H₁₄F₄N₄O¹ C₁₆H₁₆F₄N₄O
Ring Size 5-membered (pyrrolidine) 6-membered (piperidine)
Trifluoromethyl Position Pyridine-6-position Pyridine-3-position

¹ Assumed based on structural similarity to CAS 2379977-09-8 (see ).

Fluoropyridinyl-Pyrimidine Derivatives

Compounds such as 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1469732-95-3) and 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (CAS 1690864-85-7) share the fluoropyridine-pyrimidine motif but lack the oxymethyl-pyrrolidine linker. Key comparisons:

Trifluoromethylpyridine-Pyrrolidine Systems

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3, C₁₀H₉F₅N₂) shares the trifluoromethylpyridine-pyrrolidine framework but lacks the pyrimidine core. Notable contrasts:

  • Fluorination Pattern: The difluoropyrrolidine group could enhance metabolic stability compared to non-fluorinated analogs .

Research Findings and Implications

  • Structural Flexibility : The oxymethyl-pyrrolidine linker in the target compound likely balances rigidity and flexibility, optimizing target engagement compared to piperidine analogs .
  • Fluorine Impact : Fluorine atoms in both pyrimidine and pyridine rings improve lipophilicity and resistance to oxidative metabolism, a feature shared with derivatives like CAS 1469732-95-3 .
  • Commercial Relevance : High supplier numbers for fluoropyridinyl-pyrimidines (e.g., 6 suppliers for 6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine ) highlight industrial interest in such scaffolds.

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